molecular formula C21H18N2O4 B6413394 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% CAS No. 1261933-88-3

3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95%

Cat. No. B6413394
CAS RN: 1261933-88-3
M. Wt: 362.4 g/mol
InChI Key: IUTOGPBVMMNPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-5-(4-Cbz-aminopheny)benzoic acid (3-AAPB) is a synthetic organic compound that is widely used in laboratory experiments and scientific research. It has a wide range of applications and has been studied extensively in recent years. 3-AAPB is a versatile compound that can be used in a variety of contexts, including as an intermediate in organic synthesis, as a reagent in biochemical studies, and as a drug target in pharmacological research.

Scientific Research Applications

3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% has several applications in scientific research. It has been used as an intermediate in organic synthesis, as a reagent in biochemical studies, and as a drug target in pharmacological research. It has also been used as a substrate for the synthesis of various drugs, such as cephalosporins, and as a ligand in the synthesis of metal complexes. In addition, 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% has been used as a fluorescent probe to study the structure and dynamics of proteins.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.
Biochemical and Physiological Effects
3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% has been studied extensively for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. In addition, it is stable in aqueous solutions and has a low toxicity profile. However, there are some limitations to using 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% in laboratory experiments. It is not soluble in organic solvents, which can make it difficult to work with in some contexts. In addition, it is susceptible to oxidation, which can reduce its efficacy.

Future Directions

The potential applications of 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% are still being explored. One area of research is the development of novel drugs that target enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% could be used to develop new fluorescent probes to study the structure and dynamics of proteins. Finally, 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% could be used to develop new inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which could be used to treat inflammation and other diseases.

Synthesis Methods

3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% can be synthesized in several ways. One method involves the reaction of 4-chlorobenzaldehyde and 3-aminopropanoic acid in the presence of a catalytic amount of hydrochloric acid. This reaction results in the formation of 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95%, which can then be purified by recrystallization. Another method involves the reaction of 4-chlorobenzaldehyde and 3-aminopropanoic acid in the presence of a catalytic amount of pyridine. This reaction yields a mixture of 3-Amino-5-(4-Cbz-aminopheny)benzoic acid, 95% and 4-chlorobenzylidene-3-aminopropanoic acid, which can be separated by column chromatography.

properties

IUPAC Name

3-amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c22-18-11-16(10-17(12-18)20(24)25)15-6-8-19(9-7-15)23-21(26)27-13-14-4-2-1-3-5-14/h1-12H,13,22H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTOGPBVMMNPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-[4-(phenylmethoxycarbonylamino)phenyl]benzoic acid

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